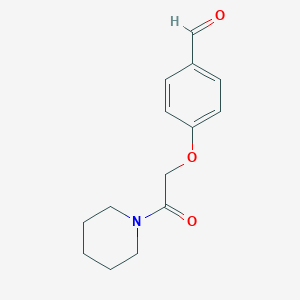
1-N-butyl-4-N-phenylbenzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Phenylenediamine (8CI), N-butyl-N’-phenyl-: is an organic compound with the molecular formula C16H20N2. It is a derivative of p-phenylenediamine, where one of the amine groups is substituted with a butyl group and the other with a phenyl group. This compound is primarily used in various industrial applications, including as an antioxidant in rubber and plastics.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amination of Nitrobenzene: One common method involves the reduction of nitrobenzene to aniline, followed by alkylation with butyl chloride and subsequent reaction with phenyl isocyanate.
Reductive Amination: Another method involves the reductive amination of 4-nitroaniline with butylamine and phenyl isocyanate under hydrogenation conditions.
Industrial Production Methods: Industrial production typically involves large-scale reductive amination processes, utilizing catalysts such as palladium on carbon (Pd/C) and hydrogen gas under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, forming quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of catalysts are used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are commonly used.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of dyes and pigments.
- Acts as a stabilizer in the production of polymers and resins.
Biology:
- Investigated for its potential use in biochemical assays and as a reagent in analytical chemistry.
Medicine:
- Explored for its potential antioxidant properties and its role in preventing oxidative stress-related diseases.
Industry:
- Widely used as an antioxidant in rubber and plastic manufacturing to prevent degradation.
- Utilized in the production of high-performance materials such as aramid fibers.
Mechanism of Action
Mechanism: The compound exerts its effects primarily through its antioxidant properties. It can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage.
Molecular Targets and Pathways:
- Targets reactive oxygen species (ROS) and reactive nitrogen species (RNS).
- Involves pathways related to the reduction of oxidative stress and stabilization of free radicals.
Comparison with Similar Compounds
p-Phenylenediamine: The parent compound, used in hair dyes and as a precursor to aramid fibers.
N-Phenyl-p-phenylenediamine: Another derivative used as an antioxidant in rubber.
N,N’-Diphenyl-p-phenylenediamine: Used as an antioxidant and stabilizer in various industrial applications.
Uniqueness:
- The presence of both butyl and phenyl groups in p-Phenylenediamine (8CI), N-butyl-N’-phenyl- enhances its solubility and effectiveness as an antioxidant compared to its parent compound and other derivatives.
Properties
CAS No. |
15464-99-0 |
|---|---|
Molecular Formula |
C16H20N2 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
1-N-butyl-4-N-phenylbenzene-1,4-diamine |
InChI |
InChI=1S/C16H20N2/c1-2-3-13-17-14-9-11-16(12-10-14)18-15-7-5-4-6-8-15/h4-12,17-18H,2-3,13H2,1H3 |
InChI Key |
PIPXINMICYUFAD-UHFFFAOYSA-N |
SMILES |
CCCCNC1=CC=C(C=C1)NC2=CC=CC=C2 |
Canonical SMILES |
CCCCNC1=CC=C(C=C1)NC2=CC=CC=C2 |
Synonyms |
N-BUTYL-PARA-AMINODIPHENYLAMINE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



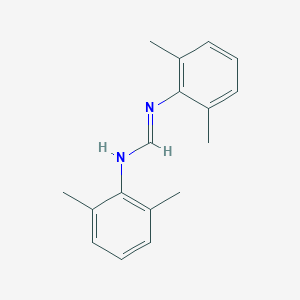
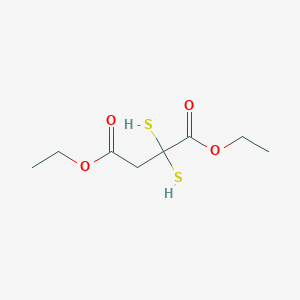
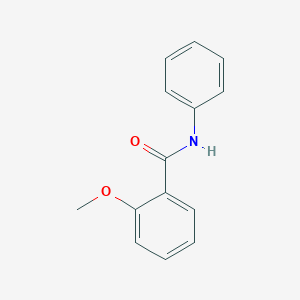


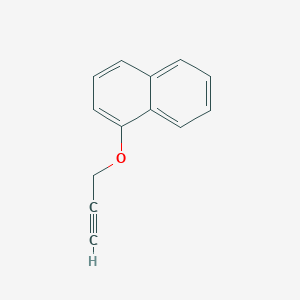
![[4-[[4-(Dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;oxalate](/img/structure/B101394.png)
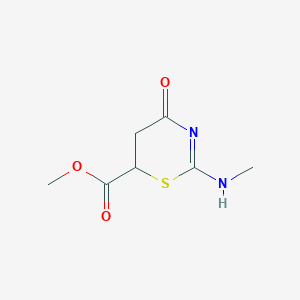

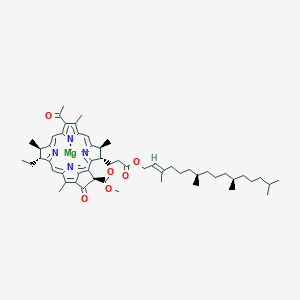
![N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-2-hydroxy-2-phenylacetamide](/img/structure/B101403.png)
